molecular formula C11H9F2N3O3S B2695877 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1798526-81-4

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2695877
CAS No.: 1798526-81-4
M. Wt: 301.27
InChI Key: BGURMFSTNCGZAD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9F2N3O3S and its molecular weight is 301.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Photodynamic Therapy

The compound 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has been explored for its potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its significant potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological Applications in Cerebral Vasospasm

Another area of interest is the pharmacological application in preventing cerebral vasospasm post-subarachnoid hemorrhage. Research by Zuccarello et al. (1996) investigated the effectiveness of oral treatment with endothelin receptor antagonists, including derivatives of benzenesulfonamides, in reducing the magnitude of cerebral artery constriction, showcasing their potential in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Potential in Idiopathic Pulmonary Fibrosis Treatment

In the field of respiratory diseases, Norman (2014) evaluated the use of PI3K inhibitors, including 2,4-difluoro derivatives of benzenesulfonamides, for treating idiopathic pulmonary fibrosis and cough. This study suggests the therapeutic potential of these compounds in managing idiopathic pulmonary fibrosis, supported by in vitro data and early-phase clinical trials (Norman, 2014).

Investigation in Cyclooxygenase-2 Inhibition

Further research into 1,5-diarylpyrazoles having substituted benzenesulfonamide moieties explored their cyclooxygenase (COX-1/COX-2) inhibitory activities. This work by Pal et al. (2003) identified specific fluorine substitution on the benzenesulfonamide moiety that yielded selectivity and potency for COX-2 inhibition, indicating potential for development into anti-inflammatory drugs (Pal et al., 2003).

Properties

IUPAC Name

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-9(12)10(13)4-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGURMFSTNCGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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